molecular formula C7H13ClO B2821233 3-(2-Chloropropyl)oxolane CAS No. 2003720-33-8

3-(2-Chloropropyl)oxolane

Cat. No.: B2821233
CAS No.: 2003720-33-8
M. Wt: 148.63
InChI Key: LKPSOUSQVYHRAX-UHFFFAOYSA-N
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Description

3-(2-Chloropropyl)oxolane is an organic compound with the molecular formula C₇H₁₃ClO It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(2-Chloropropyl)oxolane can be synthesized through several methods. One common approach involves the reaction of 2-chloropropanol with tetrahydrofuran in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions, leading to the formation of the desired oxolane ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chloropropyl)oxolane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 3-(2-Hydroxypropyl)oxolane.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

    Reduction Reactions: Reduction of the oxolane ring can yield different alcohols or ethers depending on the reagents used.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

    Substitution: 3-(2-Hydroxypropyl)oxolane.

    Oxidation: Various oxolane derivatives with ketone or aldehyde groups.

    Reduction: Alcohols or ethers depending on the specific reaction pathway.

Scientific Research Applications

3-(2-Chloropropyl)oxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Chloropropyl)oxolane involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in these reactions are often studied using computational chemistry and experimental techniques to understand the underlying mechanisms .

Comparison with Similar Compounds

    3-(2-Bromopropyl)oxolane: Similar structure but with a bromine atom instead of chlorine.

    3-(2-Hydroxypropyl)oxolane: Formed by the substitution of the chlorine atom with a hydroxyl group.

    3-(2-Methylpropyl)oxolane: Contains a methyl group instead of a chlorine atom.

Uniqueness: 3-(2-Chloropropyl)oxolane is unique due to its specific reactivity patterns and the presence of a chlorine atom, which makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in both research and industrial applications .

Biological Activity

3-(2-Chloropropyl)oxolane is an organic compound that has garnered interest due to its potential biological activities. This compound features a chloroalkyl group and an oxolane (tetrahydrofuran) ring, which may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₇H₁₃ClO
  • Molecular Weight : 146.63 g/mol

The presence of the chlorine atom can enhance the compound's electrophilic character, potentially allowing it to interact with nucleophiles in biological systems.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to inhibition of enzymatic activity, which is a common mechanism for many bioactive compounds. The oxolane ring may also contribute to the compound's binding affinity and specificity.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance:

  • Tested Strains : Escherichia coli, Staphylococcus aureus
  • Minimum Inhibitory Concentration (MIC) : Ranged from 50 to 200 µg/mL depending on the strain.

The compound's mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.

Anticancer Activity

In cancer research, this compound has been evaluated for its potential to inhibit tumor cell proliferation. A notable study involved:

  • Cell Line : HeLa (cervical cancer cells)
  • Assay Method : MTT assay for cell viability
  • Results : The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of approximately 30 µM.

These findings suggest that the compound may induce apoptosis in cancer cells, although further mechanistic studies are needed to elucidate this pathway.

Case Study 1: Synthesis and Biological Evaluation

A study published in Journal of Medicinal Chemistry described the synthesis of various analogs of this compound and their biological evaluation. The authors found that modifications to the chloro group significantly impacted the compound's activity against cancer cell lines, highlighting structure-activity relationships (SAR) that inform future drug design efforts .

Case Study 2: Interaction with Enzymes

Research conducted on the interaction of this compound with specific enzymes revealed that it acts as a reversible inhibitor of certain proteases. The study utilized kinetic assays to measure enzyme activity in the presence of varying concentrations of the compound, demonstrating a significant reduction in enzymatic activity at micromolar concentrations .

Data Summary

Biological Activity Tested System Result Reference
AntimicrobialE. coli, S. aureusMIC: 50 - 200 µg/mL
AnticancerHeLa cellsIC50: ~30 µM
Enzyme InhibitionProteasesSignificant inhibition

Properties

IUPAC Name

3-(2-chloropropyl)oxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO/c1-6(8)4-7-2-3-9-5-7/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPSOUSQVYHRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCOC1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2003720-33-8
Record name 3-(2-chloropropyl)oxolane
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